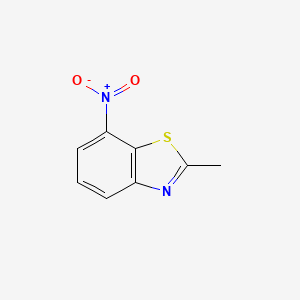

2-Methyl-7-nitro-1,3-benzothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-7-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5-9-6-3-2-4-7(10(11)12)8(6)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEHJNNCXDXKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298554 | |

| Record name | 2-methyl-7-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34564-34-6 | |

| Record name | NSC124195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-7-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 7 Nitro 1,3 Benzothiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole core, an aromatic heterocyclic system, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. foodb.ca This fusion results in a unique electronic distribution that influences its reactivity towards both electrophiles and nucleophiles. The thiazole ring itself is generally electron-withdrawing. acs.org

In the case of 2-Methyl-7-nitro-1,3-benzothiazole, the benzene part of the ring system is substituted with a nitro group (-NO₂) at position 7, which is strongly electron-withdrawing, and the thiazole part has a methyl group (-CH₃) at position 2, which is electron-donating.

Electrophilic Aromatic Substitution: The benzothiazole ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the heterocyclic part. However, the presence of the activating methyl group at position 2 and the deactivating nitro group at position 7 directs incoming electrophiles. The methyl group directs ortho and para, while the nitro group directs meta to itself. Given the structure, electrophilic attack would be complex, but the positions most activated by the methyl group and least deactivated by the nitro group would be favored.

Nucleophilic Aromatic Substitution (S_NAr): The presence of the potent electron-withdrawing nitro group at position 7 significantly deactivates the benzene ring for electrophilic attack but strongly activates it for nucleophilic aromatic substitution. google.commdpi.com This reaction mechanism is crucial for introducing nucleophiles onto the aromatic ring. For an S_NAr reaction to occur, two main conditions must be met: the presence of a strong electron-withdrawing group and a suitable leaving group (typically a halide) on the ring. mdpi.com The nitro group in this compound makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The substitution typically occurs at positions ortho or para to the electron-withdrawing group, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitro group. mdpi.comresearchgate.net In this molecule, this would activate positions 6 and 8 (C-2 of the thiazole ring) for nucleophilic attack if a suitable leaving group were present at these locations.

Reactivity of the Nitro Group in this compound

The nitro group is a versatile functional group that plays a pivotal role in the reactivity of the molecule, primarily through reduction and its influence on nucleophilic substitution.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the formation of valuable amino derivatives. chempedia.info The reduction of the nitro group in this compound can proceed through different pathways, yielding various products depending on the reagents and reaction conditions used. chempedia.inforesearchgate.net

The two main reduction pathways are:

Direct Reduction: The nitro group is reduced first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine. chempedia.info

Condensation Pathway: The initially formed nitroso compound can condense with the hydroxylamine intermediate to form an azoxy compound. This can be further reduced to an azo compound, then a hydrazo compound, and finally cleaved to form the amine. chempedia.info

A variety of reagents can be employed to achieve the reduction of aromatic nitro groups to the corresponding primary amines. nih.gov The choice of reagent is critical for achieving selectivity, especially when other reducible functional groups are present in the molecule.

| Reagent/System | Typical Product | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel) | Aniline (B41778) (Amine) | nih.gov |

| Iron (Fe) in acidic media | Aniline (Amine) | nih.gov |

| Tin(II) Chloride (SnCl₂) | Aniline (Amine) | nih.gov |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aniline (Amine) | nih.gov |

| Zinc (Zn) in aqueous ammonium (B1175870) chloride | Hydroxylamine | nih.gov |

| Zinc (Zn) metal (excess) | Hydrazine derivative | nih.gov |

The reduction of this compound to 7-amino-2-methyl-1,3-benzothiazole is a key transformation, as aromatic amines are important intermediates for pharmaceuticals and dyes. researchgate.net

As discussed previously, the nitro group is a powerful activating group for S_NAr reactions. google.com It makes the aromatic ring electrophilic, facilitating the attack of nucleophiles. mdpi.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of a leaving group. researchgate.net

While the nitro group itself is generally a poor leaving group, its presence is crucial for activating other leaving groups (like halogens) located at ortho or para positions. For this compound, if a leaving group were present at position 6, it would be highly activated towards substitution by a nucleophile due to the para-nitro group. The stabilizing effect of the nitro group on the intermediate is key to the reaction's success. mdpi.com

Transformations Involving the Methyl Group at Position 2

The methyl group at the C-2 position of the benzothiazole ring is not merely a passive substituent; it is a site of significant chemical reactivity.

The methyl group of 2-methylbenzothiazole (B86508) can undergo oxidation to yield various products, most notably the corresponding aldehyde. A detailed study on the gas-phase oxidation of 2-methylbenzothiazole (MeBTH) with hydroxyl (OH) radicals showed that a significant portion of the reaction involves the attack on the methyl group. acs.org

The reaction proceeds via hydrogen abstraction from the methyl group by the OH radical, leading to the formation of a CH₂BTH radical. acs.org This intermediate then undergoes a complex, multi-step reaction involving molecular oxygen (O₂) and nitrogen monoxide (NO) to ultimately form 1,3-benzothiazole-2-carbaldehyde. acs.org This transformation is a key pathway for the atmospheric degradation of 2-methylbenzothiazole.

| Reaction Pathway | Primary Product | Significance | Reference |

|---|---|---|---|

| Attack on the methyl group at C2 | 1,3-Benzothiazole-2-carbaldehyde (2-CHO-BTH) | Accounts for ~33% of the overall reaction. | |

| Attack on the benzene ring (C4, C5, C6, C7) | Hydroxylated isomers (n-OH-MeBTH) | Accounts for the remainder of the reaction. | acs.org |

Beyond oxidation, the methyl group at position 2 can be involved in other important functional group interconversions. The protons of the methyl group are acidic due to the electron-withdrawing nature of the attached benzothiazole ring system. This acidity allows for deprotonation by a strong base to form a nucleophilic carbanion. nih.gov

This reactive intermediate can then participate in various carbon-carbon bond-forming reactions, most commonly condensation reactions with electrophiles such as aldehydes and ketones. This type of reactivity is characteristic of 2-methyl substituted aza-heterocycles. For example, reaction with an aromatic aldehyde (like benzaldehyde) after deprotonation would lead to the formation of a styryl-substituted benzothiazole.

These transformations allow for the elaboration of the 2-methyl group into more complex side chains, providing a route to a wide array of derivatives. This pathway is a cornerstone for synthesizing various dyes and biologically active compounds.

Ring-Opening and Ring-Closing Reactions of Benzothiazole Derivatives

The stability of the benzothiazole ring is significant, yet it can be induced to undergo ring-opening and ring-closing reactions under specific conditions. These transformations are fundamental to both the degradation and the synthesis of benzothiazole derivatives. The presence of substituents, such as the nitro group in this compound, plays a crucial role in the reactivity of the heterocyclic system.

Ring-opening reactions of the benzothiazole nucleus, particularly in nitro-substituted derivatives, have been observed under certain nucleophilic conditions. For instance, the thiazole ring in 6-nitrobenzothiazole (B29876) has been shown to open in non-basic media when coordinated to a silver(I) salt. rsc.org This process is initiated by the nucleophilic attack of an alcohol at the C2 position of the thiazole ring, leading to the cleavage of the C-S bond. rsc.org A study on 2-methyl-6-nitrobenzothiazole (B1346597) demonstrated that silver(I) not only promotes this ring-opening but also facilitates H-D exchange at the 2-methyl group. rsc.org The reaction with alcohols in dimethyl sulfoxide (B87167) (dmso) results in the formation of (2-amino-5-nitrobenzenethiolato-S)silver(I). rsc.org Similarly, 6-nitrobenzothiazole reacts with methoxide (B1231860) ions in dimethyl sulfoxide to form an intermediate adduct that can be further reacted to yield ring-opened products. rsc.org These findings suggest that the electron-withdrawing nitro group makes the C2 carbon more susceptible to nucleophilic attack, thereby facilitating the cleavage of the thiazole ring.

Conversely, ring-closing reactions, or cyclizations, are the cornerstone of benzothiazole synthesis. researchgate.net A predominant method involves the condensation of an ortho-aminothiophenol with various reagents like carboxylic acids or acyl chlorides. researchgate.netmdpi.com However, numerous modern synthetic strategies rely on the intramolecular cyclization of precursor molecules. indexcopernicus.com One significant pathway is the radical cyclization of thioformanilides, which can be initiated by oxidizing agents like potassium ferricyanide (B76249) (Jacobsen cyclization) or manganese triacetate. researchgate.netindexcopernicus.com

Transition-metal catalysis is also pivotal in modern benzothiazole synthesis. Catalysts based on copper and palladium are widely employed to facilitate the intramolecular C-S bond formation. indexcopernicus.comorganic-chemistry.org For example, copper(II)-BINAM complexes can catalyze the cyclization of N-(2-chlorophenyl)benzothioamides under mild conditions. indexcopernicus.com Furthermore, a transition-metal-free approach has been developed for synthesizing 2-substituted benzothiazoles from nitroarenes, elemental sulfur, and methyl heteroarenes. acs.org The proposed mechanism involves the reduction of the nitro group to an aniline, which then condenses and cyclizes. acs.org This redox-neutral cyclization is highly atom-economical and represents a greener synthetic route. acs.org

The table below summarizes key ring-closing (cyclization) reactions for the formation of the benzothiazole ring.

| Reaction Type | Catalyst/Reagent | Substrate Example | Key Feature |

| Intramolecular Radical Cyclization | Manganese triacetate | Substituted thioformanilides | Rapid reaction, often under microwave irradiation. indexcopernicus.com |

| Intramolecular Coupling Cyclization | BINAM–Cu(II) complex / Cs₂CO₃ | N-(2-chlorophenyl) benzothioamide | Mild reaction conditions for C(aryl)-S bond formation. indexcopernicus.com |

| Oxidative Annulation | Iodine-mediated | Aromatic amines, benzaldehydes, NH₄SCN | Provides 2-arylbenzothiazoles with wide functional group compatibility. organic-chemistry.org |

| Redox-Neutral Cyclization | None (Transition-metal-free) | Nitrobenzenes, methyl-heteroaryl compounds, sulfur | High atom economy without external oxidizing/reducing agents. acs.org |

| Photochemical Cyclization | Chloranil | Thioformanilides | Light-induced radical cyclization. indexcopernicus.com |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 7 Nitro 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 2-Methyl-7-nitro-1,3-benzothiazole can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its aromatic and methyl protons. The aromatic region will be characterized by a complex splitting pattern arising from the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6). The strong electron-withdrawing nature of the nitro group at the C-7 position significantly influences the electronic environment of these protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted 2-methylbenzothiazole (B86508).

The proton at C-6, being ortho to the nitro group, is expected to be the most deshielded. The proton at C-5 will be influenced by both neighboring protons, while the H-4 proton will also experience deshielding, though to a lesser extent than H-6. This arrangement typically results in a complex multiplet or a series of doublets of doublets. The methyl protons at the C-2 position are not coupled to any other protons and will therefore appear as a sharp singlet, typically in the range of 2.7-2.9 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₃ (at C-2) | ~2.85 | Singlet (s) | N/A |

| H-4 | ~8.15 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 |

| H-5 | ~7.50 | Triplet or dd (t/dd) | J ≈ 8.0, 8.0 |

| H-6 | ~8.30 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are heavily influenced by the substituents and the heterocyclic nature of the ring system. The C-2 carbon, bonded to the thiazole (B1198619) nitrogen and sulfur, is expected at a very downfield position, characteristic of imine-type carbons in heterocycles. The carbon bearing the nitro group (C-7) will also be significantly deshielded.

The complete and unambiguous assignment of each carbon signal is facilitated by two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). An HSQC experiment correlates carbon signals with their directly attached protons, allowing for the immediate assignment of C-4, C-5, C-6, and the methyl carbon. An HMBC experiment reveals correlations between carbons and protons separated by two or three bonds. This is crucial for assigning the quaternary carbons (C-2, C-3a, C-7, and C-7a) by observing their correlations to the known proton signals. For instance, the methyl protons would show an HMBC correlation to the C-2 carbon.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C-2) | ~20 |

| C-2 | ~170 |

| C-3a | ~153 |

| C-4 | ~123 |

| C-5 | ~127 |

| C-6 | ~121 |

| C-7 | ~148 |

| C-7a | ~135 |

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the chemical environment of the nitrogen atoms. ias.ac.in In this compound, there are two distinct nitrogen atoms: the sp²-hybridized nitrogen of the thiazole ring and the nitrogen of the nitro group.

These two environments are electronically very different, leading to widely separated signals in the ¹⁵N NMR spectrum. The chemical shift of the thiazole nitrogen is influenced by its position within the aromatic heterocyclic system. whiterose.ac.uk In contrast, the nitrogen atom of the nitro group is highly deshielded due to the strong electron-withdrawing effect of the attached oxygen atoms. rsc.org Generally, aromatic nitro group nitrogens resonate significantly downfield, often in the range of -10 to +20 ppm relative to nitromethane (B149229) (which is ~380 ppm downfield from ammonia). The thiazole nitrogen would appear much further upfield. whiterose.ac.uknist.gov This large difference in chemical shift allows for the unequivocal identification of both nitrogen environments. spectrumchemical.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The nitro group (-NO₂) is one of the most readily identifiable functional groups in an IR spectrum. It exhibits two strong and characteristic stretching vibrations:

Asymmetric Stretch (ν_as): A strong absorption band typically appears in the region of 1560-1520 cm⁻¹ .

Symmetric Stretch (ν_s): Another strong absorption band is found in the region of 1360-1330 cm⁻¹ .

The presence of two intense bands in these regions is a definitive indicator of the nitro functionality in the molecule. The exact positions can be influenced by the electronic environment of the aromatic ring.

The benzothiazole (B30560) ring system gives rise to a series of characteristic absorptions. These include:

C=N Stretch: The carbon-nitrogen double bond of the thiazole ring typically shows a stretching vibration in the region of 1620-1580 cm⁻¹ . This band can sometimes overlap with aromatic C=C stretching vibrations.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹ , which are characteristic of the benzene portion of the molecule.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the region of 900-700 cm⁻¹ . The specific pattern can sometimes provide information about the substitution pattern on the benzene ring. The spectrum for the parent 2-methylbenzothiazole shows characteristic bands that serve as a reference. nist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium |

| C=N Stretch | Thiazole Ring | 1620-1580 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1560-1520 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Variable |

| Symmetric NO₂ Stretch | Nitro Group | 1360-1330 | Strong |

| Aromatic C-H Bend | Ar-H | 900-700 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular formula is C₈H₆N₂O₂S, corresponding to a molecular weight of approximately 194.21 g/mol . matrix-fine-chemicals.com

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 194. The subsequent fragmentation would likely proceed through several characteristic pathways dictated by the molecule's functional groups—the nitro group, the methyl group, and the benzothiazole core.

A primary fragmentation event for aromatic nitro compounds is the loss of a nitro group (NO₂) radical, which has a mass of 46 Da. This would result in a significant fragment ion at m/z 148. Another common pathway for nitroarenes is the loss of a nitric oxide (NO) molecule (30 Da), followed by the loss of a carbonyl group (CO), or the loss of an oxygen atom to form a nitroso-analogue ion. The stable aromatic benzothiazole ring suggests that the molecular ion peak would be relatively strong. libretexts.org

Further fragmentation could involve the loss of the methyl group (CH₃) as a radical (15 Da) from the molecular ion, leading to an ion at m/z 179. Cleavage of the thiazole ring is also a characteristic fragmentation pathway for benzothiazoles. For instance, the parent 2-methylbenzothiazole is known to undergo fragmentation involving the loss of hydrogen cyanide (HCN). nist.govcdnsciencepub.com A plausible fragmentation for the target compound could therefore involve the loss of the nitro group followed by the loss of HCN from the resulting ion at m/z 148, to yield a fragment at m/z 121.

A summary of plausible key fragmentation pathways for this compound is presented in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 194 | [C₈H₆N₂O₂S]⁺ | (Molecular Ion) |

| 179 | [C₇H₃N₂O₂S]⁺ | CH₃ |

| 164 | [C₈H₆NOS]⁺ | NO |

| 148 | [C₈H₆NS]⁺ | NO₂ |

X-ray Diffraction Studies for Solid-State Molecular Architecture of Related Compounds

While specific X-ray diffraction data for this compound is not prominently available, analysis of closely related benzothiazole structures provides significant insight into the likely solid-state architecture. The benzothiazole moiety, consisting of a benzene ring fused to a thiazole ring, is a planar system that dictates the molecular packing in the crystal lattice. wikipedia.org

Studies on related compounds, such as C-(2-benzothiazole)-N-methylnitrone, reveal key structural features. In this molecule, the benzothiazole ring system and the attached nitrone fragment are nearly coplanar. nih.gov The crystal structure is stabilized by a strong intramolecular attractive interaction between the thiazole sulfur atom and the nitrone oxygen atom, with an S···O distance significantly shorter than the sum of their van der Waals radii. nih.gov In the crystal, molecules are linked into centrosymmetric dimers by weak C—H···O hydrogen bonds. nih.gov

In another example, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), the central benzothiadiazole fragment is also a key structural determinant. Its crystal structure was refined in the orthorhombic system (space group Pcab). mdpi.com The molecular packing and observed crystal growth anisotropy are directly related to the arrangement of these planar molecules. mdpi.com The addition of terminal trimethylsilyl (B98337) groups in a derivative, TMS-T-BTD, alters the packing, resulting in a monoclinic crystal system (space group P2₁/c), and enhances thermal stability and solubility. mdpi.com

These examples demonstrate that the solid-state architecture of benzothiazole derivatives is heavily influenced by the planarity of the fused ring system and the nature of the substituents, which mediate intermolecular interactions like hydrogen bonding and π-π stacking, thereby defining the crystal packing.

Table 2: Crystallographic Data for Selected Related Benzothiazole Compounds

| Compound Name | Formula | Crystal System | Space Group | Key Feature |

|---|---|---|---|---|

| C-(2-benzothiazole)-N-methylnitrone nih.gov | C₉H₈N₂OS | Triclinic | Pī | Near-planar molecule with strong intramolecular S···O interaction. nih.gov |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) mdpi.com | C₁₄H₈N₂S₃ | Orthorhombic | Pcab | Planar molecule with significant photophysical properties. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| C-(2-benzothiazole)-N-methylnitrone |

| 2-methylbenzothiazole |

| 2-benzothiazolinone |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole |

Theoretical and Computational Investigations of 2 Methyl 7 Nitro 1,3 Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for investigating the intrinsic properties of molecules. For 2-Methyl-7-nitro-1,3-benzothiazole, these calculations have been instrumental in elucidating its electronic nature and predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. scirp.org Studies on benzothiazole (B30560) derivatives using DFT, often with the B3LYP functional, have been conducted to optimize molecular geometries and analyze electronic properties. scirp.orgnih.gov These theoretical investigations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The electronic properties of benzothiazole derivatives are significantly influenced by substituent groups. scirp.org For instance, the introduction of a methyl group at the C2 position can alter the molecule's reactivity. nih.gov DFT calculations have been employed to understand these substituent effects on the electronic structure. scirp.org

Table 1: Theoretical Data for this compound and Related Compounds

| Compound | Method/Basis Set | Property | Value |

| Benzothiazole Derivatives | DFT/B3LYP/6-31+G(d,p) | Energy Gap (ΔE) | Varies with substituent |

| 2-Methylbenzothiazole (B86508) | - | OH Reaction Rate Constant | (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

| Benzothiazole | - | OH Reaction Rate Constant | (2.1 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

Note: This table is populated with representative data from studies on benzothiazole derivatives. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been used to study the ground-state geometries and electronic structures of benzothiazole derivatives. nih.gov These methods, such as the Hartree-Fock (HF) method, provide valuable data on thermodynamic parameters and can be used to predict the reactivity of these compounds. nih.govjetir.org Comparing results from different ab initio and DFT methods allows for a more robust understanding of the molecular system. nih.gov

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. scirp.org

In benzothiazole derivatives, the distribution and energies of the HOMO and LUMO are influenced by the substituents. researchgate.net For example, in some substituted benzothiazoles, the HOMO is delocalized on one part of the molecule, while the LUMO is localized on the benzothiazole moiety, indicating charge transfer characteristics. researchgate.net A smaller energy gap generally implies higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. scirp.orgscirp.org The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are favorable for nucleophilic attack.

For benzothiazole derivatives, MEP analysis helps in identifying the regions most likely to be involved in chemical reactions. scirp.org The charge distribution and potential sites for interaction can be visualized, providing insights into the molecule's reactivity patterns and intermolecular interactions. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound.

Potential Energy Surface (PES) Analysis for Reaction Pathways

Potential Energy Surface (PES) analysis is a powerful computational technique used to map the energy of a system as a function of its geometry. By identifying transition states and intermediates, PES analysis can elucidate the most favorable reaction pathways.

For example, in the atmospheric oxidation of 2-methylbenzothiazole by OH radicals, PES analysis revealed that the reaction proceeds through multiple intermediate steps with varying energy barriers. nih.gov This type of analysis helps in understanding the kinetics and mechanism of the reaction, showing how the methyl group at the 2-position influences the reaction products and reactivity compared to the parent benzothiazole. nih.gov The study showed that the OH attack on the methyl group becomes a significant reaction pathway. nih.gov

Transition State Characterization in Benzothiazole Transformations

The characterization of transition states is crucial for understanding the mechanisms and kinetics of chemical reactions. For benzothiazole derivatives, computational studies have explored reaction pathways, such as oxidation. For instance, in the atmospheric oxidation of 2-methylbenzothiazole initiated by hydroxyl (OH) radicals, computational models have been used to map out the potential energy surface and identify transition states. These studies indicate that the reaction can proceed via OH addition to the benzene (B151609) ring or through hydrogen abstraction from the methyl group. While some nitro-2-methylbenzothiazoles have been observed as products in such reactions, specific computational data on the transition states leading to the formation of this compound are not extensively detailed in existing literature.

General approaches to characterizing transition states in the transformation of similar compounds involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometric and energetic properties of this transition state provide insights into the feasibility and mechanism of the transformation.

Table 1: Hypothetical Data on Transition State Geometry for a Putative Nitration Reaction of 2-Methyl-1,3-benzothiazole leading to the 7-nitro isomer. (Note: This data is illustrative and not based on published research for this specific reaction.)

| Parameter | Reactant Complex (2-Methyl-1,3-benzothiazole + NO₂⁺) | Transition State | Product (this compound) |

| C7-N(nitro) Distance (Å) | > 3.0 | ~2.0 | ~1.48 |

| C7-H Distance (Å) | ~1.09 | ~1.5 | > 3.0 |

| N-O(nitro) Bond Length (Å) | ~1.15 | ~1.20 | ~1.22 |

| Energy (kcal/mol) | 0 | +25 | -15 |

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are invaluable for predicting spectroscopic parameters such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the identification and characterization of compounds.

For benzothiazole and its derivatives, DFT calculations have been shown to provide good agreement with experimental spectroscopic data. The vibrational frequencies can be calculated, and by applying a scaling factor, can be compared with experimental FT-IR and FT-Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra.

Table 2: Predicted Spectroscopic Data for this compound based on General Computational Principles. (Note: This data is illustrative and not from a specific published computational study on this molecule.)

| Spectroscopic Technique | Predicted Key Features |

| FT-IR (cm⁻¹) | Asymmetric NO₂ stretch (~1530-1560), Symmetric NO₂ stretch (~1345-1365), C-N stretch (~850), Aromatic C-H stretches (>3000), Methyl C-H stretches (~2900-3000) |

| ¹H NMR (ppm) | Aromatic protons with distinct downfield shifts due to the electron-withdrawing nitro group, a singlet for the methyl group protons. |

| ¹³C NMR (ppm) | Carbons of the benzene ring will show significant shifts, particularly the carbon attached to the nitro group (C7) and the ortho and para carbons. |

| UV-Vis (nm) | π → π* transitions characteristic of the benzothiazole system, with additional absorption bands influenced by the nitro group's electronic effects. |

Computational Modeling of Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is fundamental to understanding the behavior of molecules in condensed phases and their interactions with biological targets. Computational modeling can provide detailed insights into the nature and strength of these interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

For benzothiazole derivatives, computational studies have explored their interactions with proteins and other molecules. These studies often employ molecular docking and molecular dynamics simulations to predict binding modes and affinities. The nitro and methyl groups of this compound would play a crucial role in its intermolecular interactions. The nitro group can act as a hydrogen bond acceptor, while the benzothiazole ring system can participate in π-π stacking interactions.

Although specific studies on the complex formation of this compound are not available, general principles of molecular modeling can be applied to hypothesize its interaction patterns. For example, in a protein binding site, the nitro group could interact with donor residues like arginine or lysine, while the aromatic rings could stack with phenylalanine, tyrosine, or tryptophan residues.

Applications of 2 Methyl 7 Nitro 1,3 Benzothiazole in Advanced Materials and Catalysis

Applications in Optoelectronic and Luminescent Materials

The inherent electronic properties of the benzothiazole (B30560) core, particularly when functionalized with electron-withdrawing and electron-donating groups, make it a compelling scaffold for the development of organic optoelectronic and luminescent materials.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Benzothiazole and its derivatives are recognized for their potential use in fluorescent materials and as components in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com The electron-withdrawing nature of the benzothiazole ring system can be tuned to create materials with specific energy levels suitable for emissive or charge-transporting layers in OLED devices. researchgate.net For instance, the synthesis and fluorescent properties of a structurally similar compound, 4-fluoro-5-methyl-7-nitro-2,1,3-benzothiazole, have been explored, highlighting the role of the nitro group in creating a "push-pull" dipole that can influence the molecule's fluorescent characteristics. nih.gov The introduction of a nitro group, as in 2-Methyl-7-nitro-1,3-benzothiazole, is a common strategy to modulate the electronic and optical properties of fluorescent dyes. nih.gov

Organic Field-Effect Transistors (OFETs) and Solar Cells

The development of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and organic solar cells often relies on molecules with extended π-conjugated systems and good charge-transport properties. Benzothiadiazole (BTD) derivatives are widely used as electron-acceptor units in polymers and small molecules for these applications due to their strong electron-withdrawing ability and good photochemical stability. mdpi.comresearchgate.net While no specific research has been published on the use of this compound in OFETs or solar cells, the fundamental properties of the benzothiazole core suggest it could be a building block for such materials.

Roles as Catalysts and Ligands in Coordination Chemistry

The nitrogen and sulfur atoms within the benzothiazole ring provide excellent coordination sites for metal ions, making benzothiazole derivatives versatile ligands in coordination chemistry.

Ligand Design and Metal Complexation with Benzothiazole Derivatives

Benzothiazole derivatives are extensively used in the design of ligands for the formation of metal complexes. nih.govresearchgate.net The coordination of metal ions to benzothiazole-based ligands can lead to the formation of complexes with diverse geometries and electronic properties. thescipub.com These complexes have been studied for a variety of applications, from biological systems to materials science. nih.gov Although specific studies on the metal complexes of this compound are not available, the presence of the benzothiazole core suggests its potential to act as a ligand. The electronic effects of the methyl and nitro substituents would likely influence the coordination properties and the stability of the resulting metal complexes. acs.org

Catalytic Applications in Organic Synthesis

Metal complexes of benzothiazole derivatives have been shown to act as catalysts in various organic reactions. nih.gov These reactions include important transformations such as cross-coupling reactions and oxidation reactions. The catalytic activity of these complexes is often tuned by modifying the substituents on the benzothiazole ring, which can alter the electronic and steric environment around the metal center. While there is no direct evidence of this compound being used in catalysis, the general catalytic potential of its parent structures suggests this as a possible area for future investigation.

Advanced Imaging Reagents and Sensors

The fluorescent properties of benzothiazole derivatives make them attractive candidates for the development of advanced imaging reagents and chemical sensors.

The design of fluorescent probes often involves incorporating a fluorophore, such as a benzothiazole derivative, with a recognition site for a specific analyte. researchgate.net Upon binding to the analyte, a change in the fluorescence properties of the probe, such as an increase in intensity ("turn-on" sensor) or a shift in wavelength, can be observed. researchgate.net For example, benzothiazole-based fluorescent probes have been developed for the detection of various species, including metal ions and thiophenols. mdpi.com A benzothiazole derivative has also been successfully employed as a "turn-on" fluorescent sensor for the detection of nitrite (B80452). nih.gov The presence of the nitro group in this compound could potentially be exploited in the design of sensors for specific analytes through mechanisms involving the alteration of its electronic properties upon interaction. However, no such applications have been reported for this specific compound to date.

Applications in Polymer Chemistry and Dyes

The benzothiazole scaffold, particularly when substituted with nitro and methyl groups, presents a versatile platform for the development of specialized chemicals, most notably in the realm of dye synthesis. While direct research on this compound's role in polymer chemistry is specific, the broader family of nitro-substituted benzothiazoles serves as a crucial precursor in the creation of azo dyes, which can be incorporated into polymeric materials.

The primary application of nitro-substituted benzothiazole derivatives in the field of dyes lies in their use as diazo components for producing a range of disperse and mordant azo dyes. isca.me These dyes are valued for their dyeing properties and fastness on various fabrics. isca.me The synthesis process typically involves the diazotization of an amino-substituted benzothiazole, which can be conceptually linked to derivatives of this compound, followed by coupling with various aromatic compounds like phenols, naphthols, or anilines. isca.me

For instance, research on the closely related compound, 2-amino-6-nitro-1,3-benzothiazole, demonstrates a well-established route to synthesizing a variety of azo dyes. isca.me The process begins with the diazotization of the 2-amino-6-nitro-1,3-benzothiazole using a solution of sodium nitrite in sulfuric acid at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with different aromatic compounds to yield the final azo dye. isca.me The specific coupling partner determines the final color and properties of the dye. The absorption maxima (λmax) of these dyes, which dictate their color, typically fall within the visible spectrum, ranging from approximately 445 nm to 531 nm. isca.me

The following table summarizes the spectral properties of various azo dyes synthesized from a 2-amino-nitro-benzothiazole precursor, illustrating the range of colors achievable.

| Coupling Component | Resulting Dye Name | Absorption Maxima (λmax) |

| m-Toluidine | 2-Diazo(4'-amino-2'-methyl phenyl)-6-nitro-1,3-benzothiazole | 530.5 nm |

| p-Toluidine | 2-Diazo(2'-amino-5'-methyl phenyl)-6-nitro-1,3-benzothiazole | 445.5 nm |

Data sourced from studies on 2-amino-6-nitro-1,3-benzothiazole, a structural analog. isca.me

These heterocyclic azo dyes are not only used for traditional textile dyeing but also find applications in advanced materials. Thiazole-azo dyes can be dispersed into polymer matrices, such as polymethyl methacrylate (B99206) (PMMA), to create host-guest systems with photoresponsive properties. nih.gov In such systems, the azo dye chromophores can undergo photo-isomerization, which can be harnessed for applications like optical data storage and the development of optical switches. nih.gov The introduction of a 2-methyl-5-benzothiazolyl substituent in a thiazole-azo dye has been shown to enhance photoinduced birefringence in a PMMA matrix, indicating that the substitution pattern on the benzothiazole ring is crucial for tuning the optical properties of the polymer-dye composite material. nih.gov

The general synthetic route for such dyes and their subsequent application in polymer matrices suggests a potential pathway for the utilization of this compound, likely following a reduction of the nitro group to an amine to enable diazotization. The presence of the methyl and nitro groups on the benzothiazole ring is expected to influence the electronic properties of the resulting dyes, thereby affecting their color, stability, and interaction with polymer hosts.

Future Research Directions and Emerging Trends in 2 Methyl 7 Nitro 1,3 Benzothiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives has traditionally involved the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.com However, the push towards green chemistry is steering research towards more sustainable and efficient synthetic routes. mdpi.comnih.gov

Future efforts in the synthesis of 2-Methyl-7-nitro-1,3-benzothiazole and its analogues will likely focus on:

Microwave-assisted synthesis: This technique has been shown to reduce reaction times and improve yields for the synthesis of related benzothiazole derivatives, offering a more environmentally friendly alternative to conventional heating methods. mdpi.com

Catalyst innovation: The development of novel, reusable catalysts, such as tin pyrophosphate (SnP2O7) and molybdenum(IV) oxide nanoparticles (MoO3 NPs), can lead to higher yields, shorter reaction times, and simplified purification processes. mdpi.commdpi.com

One-pot reactions: Designing multi-component, one-pot syntheses based on the principles of atom economy will be a key area of research. nih.gov These methods aim to minimize waste by incorporating all reactants into the final product.

Biocatalysis and light-driven methods: The use of enzymes or light, such as with cadmium selenide (B1212193) nanoparticles (CdSe NPs), as catalysts presents a cost-effective and environmentally benign approach to synthesis. mdpi.commdpi.com

These advanced synthetic strategies promise to make the production of this compound more efficient, economical, and sustainable.

Exploration of Undiscovered Reactivity Pathways and Transformations

The chemical reactivity of this compound is largely dictated by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group. While the general reactivity of benzothiazoles is understood, the specific transformations of this compound remain an area ripe for exploration.

Future research will likely investigate:

Reactions at the methyl group: The methyl group at the C2 position can be a site for various transformations. For instance, oxidation of the methyl group can lead to the formation of aldehydes, which are valuable synthetic intermediates. acs.org

Transformations of the nitro group: The nitro group can be reduced to an amino group, opening up a plethora of possibilities for further functionalization through diazotization and coupling reactions. This could lead to the synthesis of novel dyes or biologically active compounds.

"Click Chemistry" applications: The development of benzothiazole derivatives suitable for "click chemistry" reactions, which are rapid, high-yield, and biocompatible, could have significant implications for drug discovery and materials science. wikipedia.org

Reactions at the tellurium atom in analogous structures: Studies on related organotellurium compounds, such as 2-methylsulphanyl jchemrev.comnih.govbenzotellurazole, have shown that nitration can occur at the tellurium atom before proceeding to the aromatic ring. researchgate.net Investigating similar reactivity in selenium or sulfur analogues could reveal new and unexpected chemical behaviors.

A deeper understanding of the reactivity of this compound will enable the design of novel molecules with tailored properties.

Advanced Computational Design and Prediction for New Benzothiazole-Based Systems

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds.

For this compound and its derivatives, future computational studies will likely focus on:

Structure-Activity Relationship (SAR) studies: In silico methods can be used to predict the biological activity of newly designed benzothiazole derivatives, helping to prioritize synthetic efforts. nih.govacs.org

Molecular docking: These studies can elucidate the binding interactions of benzothiazole derivatives with biological targets, such as enzymes and receptors, providing insights for the design of more potent drugs. nih.govacs.org

Prediction of physicochemical properties: Computational tools can predict properties like solubility, lipophilicity, and toxicity, which are crucial for drug development. nih.gov

Modeling of electronic and optical properties: For materials science applications, computational methods can be used to predict the photophysical properties of benzothiazole-based dyes and fluorophores, aiding in the design of new materials for organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new benzothiazole-based systems.

Integration with Emerging Technologies for Material Science Innovation

The unique properties of benzothiazole derivatives make them attractive candidates for integration with emerging technologies to create innovative materials.

Future research in this area may include:

Development of advanced coatings: New material systems and coatings with enhanced properties can be developed for applications in extreme environments, such as high temperatures or corrosive conditions. mdpi.com

Nanostructured materials: Green chemical procedures can be employed to synthesize nanostructured composite or hybrid materials with fine-tuned components and dopants, leading to novel properties and applications. mdpi.com

Functionally graded materials: The use of advanced materials to create functionally graded materials and coating architectures can open new avenues in controlling functional properties. mdpi.com

Sensors and actuators: The development of benzothiazole-based materials for use in sensors and actuators is a promising area of research, with potential applications in renewable energy and automotive industries. mdpi.com

By combining the chemistry of this compound with cutting-edge technologies, it is possible to create materials with unprecedented performance.

Role of Substitution Patterns (e.g., nitro and methyl) on Advanced Material Performance

The nature and position of substituents on the benzothiazole ring play a critical role in determining the properties and performance of the resulting materials. nih.gov

Future research will systematically investigate the influence of the methyl and nitro groups in this compound, as well as other substitution patterns, on:

Biological activity: The presence of electron-withdrawing groups like the nitro group can enhance the antibacterial or antifungal activity of benzothiazole derivatives. nih.gov Conversely, electron-donating groups can also modulate biological effects. nih.gov

Optical properties: The substitution pattern significantly affects the absorption and emission spectra of benzothiazole-based dyes, which is crucial for their application in optoelectronics. researchgate.net

Material stability: The thermal and photostability of benzothiazole-containing materials can be tuned by altering the substituents on the aromatic ring. researchgate.net

Reactivity and selectivity: The electronic nature of the substituents influences the reactivity of the benzothiazole core, affecting the ease of further functionalization and the selectivity of chemical reactions. acs.org

A comprehensive understanding of these structure-property relationships will enable the rational design of advanced materials with tailored performance characteristics.

常见问题

Q. What are the common synthetic routes for preparing 2-Methyl-7-nitro-1,3-benzothiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline precursors. For example, 2-amino-6-methylbenzothiazole derivatives can be nitrated at the 7-position using nitric acid in a sulfuric acid medium. Optimization involves controlling reaction temperature (e.g., 0–5°C to avoid over-nitration) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to HNO₃). Post-synthesis purification via recrystallization in methanol/water mixtures improves yield (≥75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the nitro group deshields adjacent protons, causing splitting patterns. Aromatic protons resonate between δ 7.5–8.5 ppm .

- IR : Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) confirm nitro group presence. Thiazole C–S vibrations appear near 680 cm⁻¹ .

- MS : The molecular ion peak (M⁺) at m/z 210 (C₈H₆N₂O₂S) and fragment ions (e.g., loss of NO₂ at m/z 164) validate the structure .

Advanced Research Questions

Q. How does the nitro group at the 7-position influence the electronic and steric properties of the benzothiazole ring, and what implications does this have for reactivity?

- Methodological Answer : The nitro group is strongly electron-withdrawing, reducing electron density in the benzothiazole ring (confirmed via DFT calculations). This directs electrophilic substitution to the 4- and 5-positions. Steric effects are minimal due to the planar nitro geometry. Reactivity implications:

- Enhanced stability toward oxidation.

- Facilitation of nucleophilic aromatic substitution (e.g., displacement of nitro group under basic conditions) .

Q. What methodologies are recommended for resolving contradictions in experimental data (e.g., spectroscopic vs. crystallographic results) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with X-ray crystallography results (e.g., bond lengths and angles from SHELX-refined structures).

- Statistical Analysis : Apply R-factors and residual electron density maps to assess crystallographic model accuracy.

- Dynamic NMR : Resolve tautomeric or conformational ambiguities at variable temperatures .

Q. How can X-ray crystallography using SHELX software determine the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

- Structure Solution : SHELXT for phase problem resolution via intrinsic phasing.

- Refinement : SHELXL for least-squares refinement of positional and thermal parameters. Key interactions (e.g., N–H···O hydrogen bonds between nitro and amino groups) are mapped using Olex2 or Mercury .

Q. What strategies are effective for synthesizing co-crystals or salts of this compound to modify its physicochemical properties?

- Methodological Answer :

- Co-Crystallization : Combine with dicarboxylic acids (e.g., octanedioic acid) in methanol/water (1:1 v/v) to form hydrogen-bonded networks.

- Salt Formation : React with HCl or NaOH to generate protonated/deprotonated species. Monitor pH (4–6 for stable salt precipitation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。